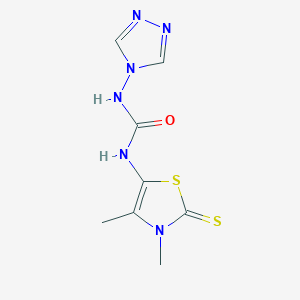
1-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-3-(4H-1,2,4-triazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-N’-(4H-1,2,4-TRIAZOL-4-YL)UREA is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a triazole ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-N’-(4H-1,2,4-TRIAZOL-4-YL)UREA typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.
Coupling of the Thiazole and Triazole Rings: The thiazole and triazole rings are coupled through a urea linkage, which can be formed by reacting an isocyanate derivative of one ring with an amine derivative of the other ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-N’-(4H-1,2,4-TRIAZOL-4-YL)UREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-N’-(4H-1,2,4-TRIAZOL-4-YL)UREA has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-N’-(4H-1,2,4-TRIAZOL-4-YL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-N’-(4H-1,2,4-TRIAZOL-4-YL)UREA: shares structural similarities with other thiazole and triazole derivatives, such as:
Uniqueness
The uniqueness of N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-N’-(4H-1,2,4-TRIAZOL-4-YL)UREA lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N6OS2 |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)-3-(1,2,4-triazol-4-yl)urea |
InChI |
InChI=1S/C8H10N6OS2/c1-5-6(17-8(16)13(5)2)11-7(15)12-14-3-9-10-4-14/h3-4H,1-2H3,(H2,11,12,15) |
InChI Key |
FBKMFCCWQVNXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=S)N1C)NC(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















